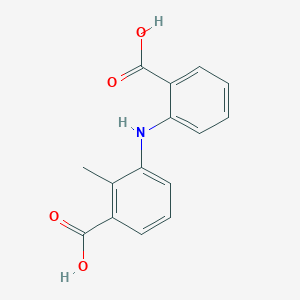

3-Carboxy Mefenamic Acid

Description

Contextualizing 3-Carboxy Mefenamic Acid within Fenamate Metabolomics

This compound is a principal metabolic product of Mefenamic Acid, a member of the fenamate class of NSAIDs. wikipedia.org Fenamates are derivatives of N-phenylanthranilic acid and are utilized for their analgesic, anti-inflammatory, and antipyretic properties. nih.govnih.gov The metabolism of mefenamic acid primarily occurs in the liver, where it is processed by the cytochrome P450 enzyme CYP2C9. drugbank.comdrugs.com This enzymatic action first converts mefenamic acid to 3'-hydroxymethyl mefenamic acid (Metabolite I). drugs.comnih.gov Subsequent oxidation of this intermediate leads to the formation of this compound (Metabolite II). drugs.comnih.gov

The metabolic pathway doesn't stop there; both the parent drug and its metabolites can undergo glucuronidation, a process that increases their water solubility and facilitates their excretion from the body. fda.gov Approximately 52% of a mefenamic acid dose is excreted in the urine, with a significant portion being the glucuronide conjugates of 3-hydroxymefenamic acid (25%) and 3-carboxymefenamic acid (21%). drugs.comfda.gov The fecal route also plays a role in elimination, accounting for up to 20% of the dose, primarily as unconjugated 3-carboxymefenamic acid. nih.govnih.gov

Rationale for Investigating this compound

The investigation of this compound is driven by the fundamental principles of drug development and regulatory requirements. Regulatory bodies like the FDA emphasize the importance of evaluating the safety of human metabolites, particularly those with exposures higher than 10% of the total drug-related components. nih.gov Understanding the complete metabolic profile of a drug is crucial for several reasons:

Assessing Potential Activity and Toxicity: While the activity of this compound has not been extensively studied, it is essential to determine if metabolites contribute to the therapeutic effect or cause adverse reactions. drugbank.comnih.gov Drug metabolites can sometimes be pharmacologically active or even toxic. escientificpublishers.comwuxiapptec.com

Understanding Drug-Drug Interactions: Knowledge of the metabolic pathways, including the enzymes involved, is vital for predicting and avoiding potential drug-drug interactions. bioivt.com

Historical Perspective on Mefenamic Acid Metabolism Studies

Mefenamic acid was first discovered and brought to the market by Parke-Davis in the 1960s. wikipedia.org Early studies on its metabolism in various species, including humans, dogs, and monkeys, identified the transformation to a hydroxymethyl derivative and a subsequent carboxylic acid as the major metabolic pathway. nih.gov Over the years, advancements in analytical techniques have allowed for more detailed characterization of these metabolites and their conjugates. Methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in separating, identifying, and quantifying mefenamic acid and its metabolites in biological samples. researchgate.netbrieflands.comturkjps.orgnih.gov These analytical advancements have provided a clearer picture of the metabolic fate of mefenamic acid, including the formation and excretion of this compound.

Significance of Metabolite Characterization in Pharmaceutical Sciences

The characterization of drug metabolites is a cornerstone of modern pharmaceutical sciences. nih.gov It provides critical information that influences various stages of drug development, from lead optimization to clinical trials and post-market surveillance. escientificpublishers.comwuxiapptec.com Key aspects of its significance include:

Ensuring Drug Safety: Identifying and evaluating the toxic potential of metabolites is paramount to ensuring patient safety. wuxiapptec.com Early identification of reactive or disproportionate metabolites allows for timely safety testing. tandfonline.com

Optimizing Drug Design: Understanding how a drug is metabolized can inform the design of new drug candidates with improved metabolic stability and safety profiles. wuxiapptec.com

Supporting Clinical Studies: Information on metabolic pathways is vital for designing and interpreting clinical studies, including dose selection and the assessment of pharmacokinetic variability. wuxiapptec.com

Regulatory Compliance: Regulatory agencies worldwide require comprehensive metabolite data as part of the new drug application process. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H13NO4 | nih.gov |

| Molecular Weight | 271.27 g/mol | nih.gov |

| IUPAC Name | 3-(2-carboxyanilino)-2-methylbenzoic acid | nih.gov |

| CAS Number | 190379-82-9 | nih.gov |

Research Findings on Mefenamic Acid Metabolism

| Metabolite | Peak Plasma Level | Time to Peak Plasma Level | Percentage of Urinary Excretion |

| 3-Hydroxymethyl Mefenamic Acid (and its glucuronide) | ~20 mcg/mL | 3 hours | 25% |

| This compound (and its glucuronide) | ~8 mcg/mL | 6-8 hours | 21% |

Data based on a single 1-gram dose of mefenamic acid. drugs.comfda.gov

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-carboxyanilino)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQQWHSTKBWQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337346 | |

| Record name | 3-Carboxy Mefenamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190379-82-9 | |

| Record name | 3-Carboxymefenamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190379829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy Mefenamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CARBOXYMEFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLA90H5KPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Metabolic Pathways of 3 Carboxy Mefenamic Acid

Biotransformation of Mefenamic Acid to 3-Carboxy Mefenamic Acid

The conversion of mefenamic acid to this compound is a two-step oxidative process. The initial and rate-limiting step is the hydroxylation of the 3'-methyl group, followed by the oxidation of the resulting alcohol to a carboxylic acid.

Role of Cytochrome P450 Enzymes in Mefenamic Acid Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP2C subfamily, plays a crucial role in the phase I metabolism of numerous drugs, including mefenamic acid. nih.gov These enzymes are responsible for catalyzing the initial oxidative transformation of the parent drug molecule.

Research has unequivocally identified CYP2C9 as the primary enzyme responsible for the metabolism of mefenamic acid to its initial metabolite, 3-hydroxymethyl mefenamic acid. drugbank.comdrugs.comnih.gov This biotransformation involves the benzylic hydroxylation of the 3'-methyl group of mefenamic acid. acs.orgnih.gov The high specificity of CYP2C9 for this reaction has been demonstrated in studies using human liver microsomes and recombinant CYP enzymes. acs.orgacs.org While other CYP isoforms like CYP1A2 and CYP3A4 may be involved to a lesser extent, CYP2C9 is the major contributor to the formation of this primary metabolite. acs.orgnih.gov

Following its formation, 3-hydroxymethyl mefenamic acid undergoes further oxidation to yield this compound. drugbank.comdrugs.comwikipedia.org This subsequent oxidative step converts the hydroxymethyl group into a carboxyl group. nih.gov While the specific enzymes catalyzing this second oxidation are not as extensively characterized as CYP2C9's role in the initial step, it is an essential part of the metabolic cascade. drugs.comwikipedia.org The resulting this compound is a major metabolite found in both plasma and urine. drugs.comnih.gov

Enzymatic Mechanisms Driving Carboxylation Reactions

The conversion of the 3-hydroxymethyl intermediate to the 3-carboxy metabolite is an oxidative process. This type of reaction, the oxidation of a primary alcohol to a carboxylic acid, is a common metabolic pathway in drug metabolism. In the context of xenobiotic metabolism, this conversion is typically catalyzed by cytosolic enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases. While the specific enzymes for 3-hydroxymethyl mefenamic acid oxidation are not definitively identified in the provided context, this general enzymatic mechanism is the established pathway for such transformations.

Conjugation Pathways of this compound

After its formation through oxidation, this compound can undergo phase II conjugation reactions. These reactions increase the water solubility of the metabolite, facilitating its excretion from the body.

Glucuronidation of this compound

A significant conjugation pathway for this compound is glucuronidation. drugs.comwikipedia.org This process involves the attachment of glucuronic acid to the carboxyl group of the metabolite, forming an acyl-β-D-glucuronide. scbt.compharmaffiliates.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugate is more polar and readily excreted in the urine. drugs.com Urinary excretion data shows that a substantial portion of a mefenamic acid dose is eliminated as the glucuronide of 3-carboxymefenamic acid. drugs.com

Data Tables

Table 1: Key Metabolites of Mefenamic Acid

| Compound Name | Precursor | Metabolic Reaction | Key Enzymes |

| 3-Hydroxymethyl Mefenamic Acid | Mefenamic Acid | Benzylic Hydroxylation | CYP2C9 drugbank.comdrugs.comnih.govacs.org |

| This compound | 3-Hydroxymethyl Mefenamic Acid | Oxidation | Not specified |

| This compound Acyl-β-D-glucuronide | This compound | Glucuronidation | UGTs wikipedia.org |

Table 2: Role of CYP2C9 in Mefenamic Acid Metabolism

| Substrate | Metabolite | Enzymatic Action | Significance |

| Mefenamic Acid | 3-Hydroxymethyl Mefenamic Acid | Catalyzes the initial and rate-limiting step in the oxidative metabolism of mefenamic acid. drugbank.comdrugs.comnih.gov | Primary pathway for the phase I metabolism of mefenamic acid. acs.orgnih.gov |

Formation of Acyl Glucuronides

A significant pathway in the metabolism and elimination of this compound is its conjugation with glucuronic acid, leading to the formation of an acyl glucuronide. scribd.comscialert.net This reaction is a major Phase II biotransformation process catalyzed by the uridine (B1682114) diphosphoglucuronosyl transferase (UGT) family of enzymes. scialert.net The carboxyl group of this compound is linked to glucuronic acid, forming 3'-Carboxymefenamic acid glucuronide (3'CMFA-Glu). scialert.net

This glucuronidation process also occurs with mefenamic acid itself and its hydroxylated intermediate, 3'-Hydroxymethyl Mefenamic Acid. wikipedia.orgscialert.net The formation of these acyl glucuronides is a critical step, as these conjugates are generally more water-soluble, facilitating their excretion from the body, primarily via the urine. drugs.com Approximately 21% of a dose of mefenamic acid is excreted in the urine as the glucuronide of this compound. drugs.com However, acyl glucuronides are known to be chemically reactive metabolites. nih.govhyphadiscovery.com They have the potential to bind covalently to proteins, a mechanism that has been implicated in the idiosyncratic drug toxicity associated with some carboxylic acid-containing drugs. nih.govhyphadiscovery.com

Table 1: Key Metabolites and Conjugates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Mefenamic Acid | 61-68-7 | C15H15NO2 | 241.29 |

| 3-Hydroxymethyl Mefenamic Acid | 5129-20-4 | C15H15NO3 | 257.28 |

| This compound | 190379-82-9 | C15H13NO4 | 271.27 |

Potential for Sulfation and Other Conjugation Reactions

While glucuronidation is a primary conjugation pathway, the potential for other reactions, such as sulfation, exists for xenobiotics and their metabolites. Sulfation is another crucial Phase II reaction where a sulfonate group is transferred to a substrate, a process that typically increases water solubility and aids in excretion. nih.gov However, research indicates that mefenamic acid is a potent inhibitor of sulfotransferase enzymes, particularly SULT1A1, which plays a significant role in the sulfation of many compounds in the liver and kidneys. nih.gov This strong inhibitory effect on the enzymes responsible for sulfation suggests that direct sulfation of mefenamic acid or its metabolites, including this compound, may be a minor or negligible pathway. nih.gov

Beyond glucuronidation and sulfation, mefenamic acid can be bioactivated into other reactive acyl-linked metabolites. These include mefenamyl-adenylate (MFA-AMP) and MFA-S-acyl-coenzyme A (MFA-CoA), formed via the action of acyl-CoA synthetase. nih.govacs.org These reactive intermediates can subsequently conjugate with endogenous nucleophiles like glutathione (B108866) (GSH). nih.govresearchgate.net This leads to the formation of adducts such as mefenamyl-S-acyl-glutathione (MFA-SG). acs.orgresearchgate.net While these pathways have been identified for the parent drug, the extent to which the 3-Carboxy metabolite undergoes similar acyl-CoA or adenylate activation and subsequent conjugation is less clear.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound Acyl-β-D-glucuronide |

| 3'-Carboxymefenamic acid glucuronide |

| 3'-Hydroxymethyl Mefenamic Acid |

| 4-hydroxytamoxifen |

| alpha-hydroxytamoxifen |

| Clopidogrel |

| Diclofenac |

| Gemfibrozil |

| Glutathione |

| Mefenamic acid |

| Mefenamyl-adenylate |

| MFA-S-acyl-coenzyme A |

| Mefenamyl-S-acyl-glutathione |

| (S)-naproxen |

Pharmacokinetic and Pharmacodynamic Investigations of 3 Carboxy Mefenamic Acid

Disposition and Elimination of 3-Carboxy Mefenamic Acid

This compound is a primary metabolite of Mefenamic Acid, formed through the oxidation of the intermediate metabolite, 3-Hydroxymethyl Mefenamic Acid. drugbank.comdrugs.com This metabolic process is a key step in the elimination of the parent drug from the body. medicines.org.uktmda.go.tz The disposition and elimination of this compound are characterized by its excretion through both renal and fecal pathways. drugbank.comdrugs.comrxlist.com

The primary route of elimination for the metabolites of mefenamic acid is through the kidneys. drugbank.comnih.gov Approximately 52% of a dose of mefenamic acid is recovered in the urine. drugs.comrxlist.commims.commims.comgsconlinepress.com Of this, 21% is excreted as 3-carboxymefenamic acid. drugs.comrxlist.commims.comgsconlinepress.comnih.gov This metabolite is typically conjugated to form a glucuronide before being eliminated via the urine. drugs.commims.commims.comhpra.ie

Table 1: Urinary Excretion of Mefenamic Acid and its Metabolites

| Compound | Percentage of Dose Excreted in Urine |

|---|---|

| Mefenamic Acid (Unchanged) | 6% |

| 3-Hydroxymethyl Mefenamic Acid | 25% |

| This compound | 21% |

| Total Urinary Excretion | ~52% |

Data sourced from multiple references. drugs.comrxlist.commims.commims.comgsconlinepress.comnih.gov

A significant portion of mefenamic acid elimination also occurs via the fecal route. drugbank.comwikipedia.org Up to 20% of the initial dose is accounted for in the feces, and this is mainly in the form of unconjugated 3-carboxymefenamic acid. drugbank.comdrugs.comrxlist.comnih.govmims.commims.comgsconlinepress.comnih.govhpra.ie

The elimination half-life of the parent compound, mefenamic acid, is approximately two hours. drugbank.comgsconlinepress.comwikipedia.org While the half-life for its metabolites, including 3-carboxymefenamic acid (Metabolite II), has not been precisely reported, it appears to be longer than that of mefenamic acid. drugs.comrxlist.comnih.govdrugs.com

Table 2: Comparative Half-Life

| Compound | Reported Half-Life |

|---|---|

| Mefenamic Acid | ~2 hours drugbank.comgsconlinepress.comwikipedia.org |

| This compound | Not precisely reported, but appears longer than the parent compound. drugs.comrxlist.comnih.gov |

Given that mefenamic acid and its metabolites are primarily excreted by the kidneys, there is a potential for these metabolites to accumulate in individuals with renal insufficiency. drugs.comrxlist.comnih.gov The metabolites may also accumulate in patients with hepatic failure, as the liver is the primary site of metabolism. drugs.comrxlist.comnih.govwikidoc.org Caution is therefore advised for patients with known or suspected poor CYP2C9 metabolism, as they may exhibit abnormally high plasma levels due to reduced metabolic clearance. medicines.org.uktmda.go.tzhpra.iepfizer.com Patients with impaired renal function, heart failure, and liver dysfunction are at the greatest risk for adverse reactions. medicines.org.uktmda.go.tz

Pharmacodynamic Profile of this compound

The pharmacodynamic activity of the metabolites of mefenamic acid, which include 3-carboxymefenamic acid and 3-hydroxymethyl mefenamic acid, has not been extensively studied. drugbank.comdrugs.comrxlist.comnih.govnih.gov Available information indicates that the activity of these metabolites is largely uncharacterized or has not been studied at all. drugbank.comdrugs.comnih.gov One report suggests that both metabolites exhibit only weak analgesic and anti-inflammatory effects compared to the parent compound. pfizer.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Hydroxymethyl Mefenamic Acid |

Potential for Cyclooxygenase (COX) Inhibition or Other Target Interactions

Mefenamic acid, the parent compound, exerts its therapeutic effects primarily through the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key in the synthesis of prostaglandins. drugs.comwikipedia.orgijnrd.org Prostaglandins are mediators of inflammation and sensitize nerves to pain. drugs.comijnrd.org

However, comprehensive investigations into the direct pharmacological activity of its metabolite, this compound, are notably absent in publicly available scientific literature. Multiple sources explicitly state that the activity of mefenamic acid's metabolites has not been studied. drugs.comdrugbank.comfda.govnih.gov Consequently, there is no available data to confirm whether this compound possesses any significant inhibitory effects on COX-1, COX-2, or interacts with other potential biological targets. While the precursor metabolite, 3-hydroxymethylmefenamic acid, is described as weakly active, the activity profile of this compound remains uncharacterized. wikipedia.org

Toxicological Research on 3 Carboxy Mefenamic Acid

Role of Acyl-Linked Metabolites in Idiosyncratic Toxicity

The idiosyncratic toxicity associated with mefenamic acid is hypothesized to stem from its bioactivation into chemically reactive metabolites. nih.gov While 3-carboxy mefenamic acid itself is a product of oxidation, the focus of toxicity research has been on acyl-linked conjugates of the parent compound, mefenamic acid. nih.govfda.gov One significant pathway involves the formation of mefenamic acid 1-O-acyl-glucuronide (MFA-1-O-G), a reactive metabolite capable of covalently binding to proteins. nih.govacs.org This binding is a proposed mechanism for the development of adverse immunological responses. nih.gov

In addition to glucuronidation, mefenamic acid can be bioactivated by acyl-CoA synthetase enzymes into other reactive transacylating derivatives, namely mefenamyl-adenylate (MFA-AMP) and mefenamyl-CoA (MFA-CoA). nih.govacs.org These acyl-linked metabolites can also contribute to the formation of protein adducts and are implicated in eliciting idiosyncratic toxicity. nih.govacs.org The formation of these reactive species is considered a critical step in initiating the toxic events associated with mefenamic acid. nih.gov It is the covalent modification of tissue proteins by these reactive intermediates that is thought to be a primary mechanism for the rare but serious hepatotoxicity and nephrotoxicity observed clinically. nih.govnih.gov

Mechanisms of Protein Adduct Formation by Reactive Metabolites

The formation of protein adducts by reactive metabolites of mefenamic acid, such as the acyl glucuronide (MFA-1-O-G), can occur through different mechanisms. One proposed pathway is a direct transacylation reaction, where nucleophilic sites on proteins attack the carbonyl-carbon of the acyl glucuronide, leading to the formation of a drug-protein conjugate. nih.gov

Another mechanism involves the intramolecular migration of the acyl group on the glucuronic acid moiety. This rearrangement allows the sugar ring to open, exposing a reactive aldehyde group. This aldehyde can then form a reversible imine (Schiff's base) with amine groups on proteins. A subsequent Amadori rearrangement can lead to a stable ketoamine derivative, resulting in the covalent binding of both the drug and the glucuronic acid to the protein. nih.gov

Beyond the acyl glucuronide, other reactive intermediates like MFA-AMP and MFA-CoA are also capable of forming adducts. acs.org These acyl-adenylates and acyl-CoA thioesters can react with nucleophiles, such as the thiol group of glutathione (B108866) (GSH), to form conjugates like MFA-S-acyl-glutathione (MFA-GSH). nih.govacs.org The formation of these various adducts with cellular macromolecules is a key event in the proposed mechanism of mefenamic acid-induced toxicity. acs.org

Implications for Organ-Specific Toxicity (e.g., Nephrotoxicity, Hepatotoxicity)

The formation of reactive metabolites of mefenamic acid has significant implications for organ-specific toxicity, particularly nephrotoxicity and hepatotoxicity. nih.govnih.gov Mefenamic acid has been linked to rare but serious cases of both liver and kidney damage. nih.govsmj.org.sgnih.gov

Nephrotoxicity: Mefenamic acid use has been associated with acute interstitial nephritis, hematuria, proteinuria, and occasionally nephrotic syndrome. hres.ca Long-term administration of NSAIDs, including mefenamic acid, can lead to renal papillary necrosis and other kidney injuries. fda.govhres.ca The mechanism is thought to involve the formation of drug-protein adducts within the kidney, which can trigger an immune response. In patients with pre-existing conditions that reduce renal blood flow, the inhibition of prostaglandin (B15479496) synthesis by mefenamic acid can precipitate overt renal decompensation. fda.gov Animal studies have shown that repeated doses of mefenamic acid can cause severe kidney lesions. nih.gov

Hepatotoxicity: Cases of severe hepatic injury, including fulminant hepatitis and liver necrosis, have been reported with mefenamic acid use. fda.gov The proposed mechanism involves the bioactivation of mefenamic acid into reactive metabolites that covalently bind to liver proteins, leading to cellular dysfunction and an immune-mediated response. nih.govsmj.org.sg Studies in mice have demonstrated that mefenamic acid can cause dose-dependent liver injury, progressing from hepatocyte degeneration to necrosis with repeated administration. smj.org.sg

The table below summarizes findings from studies on mefenamic acid-induced organ toxicity.

| Organ | Toxic Effect | Proposed Mechanism |

| Kidney | Acute interstitial nephritis, renal papillary necrosis, renal failure. fda.govhres.ca | Formation of drug-protein adducts, inhibition of prostaglandin synthesis. fda.gov |

| Liver | Hepatocyte degeneration, necrosis, fulminant hepatitis. fda.govsmj.org.sg | Covalent binding of reactive metabolites to liver proteins. nih.govsmj.org.sg |

Immunological Responses to Metabolite-Protein Adducts

A central hypothesis for the idiosyncratic toxicity of mefenamic acid is that the drug-protein adducts, formed by its reactive metabolites, act as immunogens. nih.govnih.gov These modified proteins are recognized as foreign by the immune system, triggering an autoimmune-like response. nih.gov This immunological reaction is believed to be the underlying cause of hypersensitivity reactions and organ damage, such as hepatotoxicity and nephrotoxicity. nih.govresearchgate.net

The covalent binding of these reactive metabolites to proteins can lead to the formation of neoantigens. These neoantigens can then be processed and presented by antigen-presenting cells, initiating a cascade of immune responses involving T-cells and B-cells. This can result in the production of antibodies against the drug-protein adducts and a cell-mediated immune attack on tissues containing these modified proteins. acs.org This immune-mediated pathway is thought to be responsible for the various idiosyncratic adverse effects associated with mefenamic acid, including skin rashes, fever, and eosinophilia. nih.gov

Comparative Toxicity Studies with Mefenamic Acid and Its Metabolites

Comparative studies have been conducted to evaluate the toxicity of mefenamic acid relative to its derivatives and other nonsteroidal anti-inflammatory drugs (NSAIDs).

One study compared the in vivo toxicity of mefenamic acid (MFA) with its hydroxyethyl (B10761427) ester (HEMA) in mice. The findings indicated that HEMA had a lower potential for neuromuscular adverse effects, with lower percentages of catalepsy, clonic-tonic seizures, and death compared to equimolar doses of MFA. ju.edu.joresearchgate.net

Another comparative analysis of cases reported to the UK National Poisons Information Service found that mefenamic acid overdose was associated with a significantly higher risk of central nervous system (CNS) toxicity, particularly convulsions, compared to ibuprofen, diclofenac, and naproxen. nih.gov

Research has also focused on synthesizing derivatives of mefenamic acid with the aim of reducing its gastrointestinal toxicity. researchgate.netjmchemsci.com These studies often involve modifying the carboxylic acid group responsible for the formation of reactive acyl-linked metabolites.

The table below presents a comparison of toxicity between mefenamic acid and a derivative.

| Compound | Comparative Toxicity Finding | Reference |

| Mefenamic Acid (MFA) vs. Hydroxyethyl Ester of Mefenamic Acid (HEMA) | HEMA showed lower neuromuscular toxicity (catalepsy, seizures, death) in mice. | ju.edu.joresearchgate.net |

| Mefenamic Acid vs. Other NSAIDs (Ibuprofen, Diclofenac, Naproxen) | Mefenamic acid overdose is linked to a much higher risk of CNS toxicity, especially convulsions. | nih.gov |

Analytical Methodologies for 3 Carboxy Mefenamic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of 3-carboxy mefenamic acid, offering high-resolution separation from the parent drug and other metabolites.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) detection is a widely used method for the quantification of mefenamic acid and its metabolites. researchgate.netresearchgate.net This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. nih.goviosrjournals.orginnovareacademics.in The separated compounds are then detected by their absorbance of UV light at a specific wavelength. researchgate.netiosrjournals.org For mefenamic acid and its derivatives, detection wavelengths are often set around 220 nm, 275 nm, 279 nm, or 285 nm. researchgate.netiosrjournals.orginnovareacademics.inresearchgate.net

Several studies have detailed specific HPLC methods. For instance, one method utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), achieving separation with UV detection at 220 nm. researchgate.net Another approach employed a mobile phase of acetonitrile, acetic acid, and water, with detection at 279 nm. iosrjournals.org The retention time for mefenamic acid in various HPLC methods has been reported to be around 3.9 to 7.64 minutes, depending on the specific conditions. researchgate.netiosrjournals.orginnovareacademics.in

Table 1: Examples of HPLC-UV/Vis Methods for Mefenamic Acid Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 (250 x 4.6 mm) | Chromolith RP-18e | C18 |

| Mobile Phase | 10 mM phosphoric acid-acetonitrile (40:60, v/v) iosrjournals.org | 0.1% formic acid in water and 100% acetonitrile researchgate.net | Acetonitrile: acetic acid: water (72.5:1:26.5, v/v/v) iosrjournals.org |

| Detection Wavelength | 280 nm iosrjournals.org | 275 nm researchgate.net | 279 nm iosrjournals.org |

| Retention Time (Mefenamic Acid) | Not Specified | 3.9 min researchgate.net | 3.98 min iosrjournals.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

For enhanced sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. iosrjournals.orgnih.gov This powerful technique couples the separation capabilities of HPLC with the mass analysis of MS/MS, allowing for precise identification and quantification of metabolites, including this compound. iosrjournals.orgnih.gov

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and the resulting ions are separated by their mass-to-charge ratio (m/z). nih.gov For quantification, multiple reaction monitoring (MRM) is often used, where a specific parent ion is selected and fragmented, and a resulting daughter ion is monitored. This provides a high degree of selectivity. nih.gov

Studies have demonstrated the use of LC-MS/MS for the analysis of mefenamic acid and its metabolites in various biological samples. iosrjournals.orgnih.gov For instance, one method used a reversed-phase column with a mobile phase of 2 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile (20:80, v/v) and detected the compounds by tandem mass spectrometry in negative ion mode. iosrjournals.org The ion transition recorded for mefenamic acid was m/z 240.1 → 196.0. iosrjournals.org Another study identified the mass transition for a nitroso-derivative of mefenamic acid as m/z 271.13 → 241.14. rsc.org

Table 2: LC-MS/MS Parameters for Mefenamic Acid Metabolite Analysis

| Parameter | Mefenamic Acid | N-Nitroso Mefenamic Acid |

| Ionization Mode | Negative Ion iosrjournals.org | Positive Ion rsc.org |

| Mass Transition (m/z) | 240.1 → 196.0 iosrjournals.org | 271.13 → 241.14 rsc.org |

| Internal Standard | Indomethacin iosrjournals.org | Not Specified |

Spectrophotometric Approaches for Detection

Spectrophotometry offers a simpler and more accessible method for the determination of mefenamic acid and its metabolites. psu.eduturkjps.org These methods are often based on the reaction of the analyte with a chromogenic reagent to produce a colored product, the absorbance of which is then measured at a specific wavelength. psu.edu

Several spectrophotometric methods have been developed. One such method involves the reaction of mefenamic acid with p-chloranilic acid to form a red-colored product with an absorption maximum at 520 nm. psu.edu Another approach uses the oxidative coupling reaction with 3-methylbenzothiazolin-2-one hydrazone (MBTH) in the presence of ferric chloride, resulting in a green product with an absorption maximum at 602 nm. psu.edu A third method is based on the oxidation with N-bromosuccinamide, producing a yellow product with a peak at 362 nm. psu.edu The UV spectrum of mefenamic acid itself in certain solvents shows absorption maxima around 280 nm and 350 nm. bioline.org.br

Table 3: Spectrophotometric Methods for Mefenamic Acid Detection

| Reagent | Color | λmax (nm) | Linearity Range (µg/mL) |

| p-Chloranilic Acid psu.edu | Red | 520 psu.edu | 10-300 psu.edu |

| N-Bromosuccinamide psu.edu | Yellow | 362 psu.edu | 5-70 psu.edu |

| MBTH/FeCl3 psu.edu | Green | 602 psu.edu | 1-6 psu.edu |

Electrochemical and Capillary Electrophoresis Methods

Electrochemical methods provide a sensitive and often rapid alternative for the analysis of mefenamic acid and its metabolites. researchgate.netresearchgate.net Techniques like differential pulse voltammetry have been employed, based on the electrooxidation of the analyte at a specific potential. researchgate.netresearchgate.net For mefenamic acid, oxidation peaks have been observed at around 0.6 V. researchgate.net

Capillary electrophoresis (CE) is another powerful separation technique that has been applied to the analysis of fenamic acids. nih.gov CE separates ions based on their electrophoretic mobility in an electric field. The use of additives like beta-cyclodextrin (B164692) in the running buffer can enhance the separation of closely related compounds. nih.gov One study reported the successful separation of mefenamic acid using a phosphate buffer at pH 12.0 containing beta-cyclodextrin. nih.gov

Sample Preparation Strategies for Biological Matrices

The analysis of this compound in biological matrices such as plasma, urine, and serum requires effective sample preparation to remove interfering substances and concentrate the analyte. arabjchem.orgnih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govnih.govturkjps.org

Protein precipitation is a simple method where an organic solvent like acetonitrile is added to the sample to precipitate proteins, which are then removed by centrifugation. nih.gov LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Solid-phase extraction is a highly effective and versatile technique for sample cleanup and concentration. nih.gov It utilizes a solid sorbent packed in a cartridge to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. For mefenamic acid, SPE has been used to extract it from plasma samples prior to LC-MS/MS analysis. iosrjournals.org Another study detailed the use of Ni-Al layered double hydroxide (B78521) nanoparticles as a nano-sorbent for the pre-concentration of mefenamic acid from human serum and wastewater samples before spectrophotometric determination. nih.gov

Preclinical and Translational Research Involving 3 Carboxy Mefenamic Acid

In Vitro Metabolic Studies (e.g., Hepatocyte Incubations)

In vitro metabolic studies are fundamental for elucidating the biotransformation pathways of a drug. Incubations using liver cells (hepatocytes) from preclinical species and humans allow for a controlled examination of metabolite formation. For mefenamic acid (MFA), a primary metabolic route involves oxidation.

Detailed research findings show that the metabolism of MFA is initiated by the hydroxylation of the 3-methyl group, which results in the formation of 3-Hydroxy Mefenamic Acid (3-hydroxy-MFA). This intermediate subsequently undergoes further oxidation to produce the more polar metabolite, 3-Carboxy Mefenamic Acid.

Incubations of MFA with rat and human hepatocytes have successfully identified a profile of metabolites. While much research focuses on reactive metabolites like acyl glucuronides (MFA-1-β-O-G) and acyl-CoA thioesters (MFA-SCoA) due to their potential toxicological implications, the formation of 3-carboxy-MFA via the oxidation pathway is a consistently observed and significant event. In studies with rat hepatocytes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis clearly detects the formation of various MFA metabolites.

The table below summarizes the key metabolites of mefenamic acid that are typically identified in hepatocyte incubation studies, placing this compound within its metabolic context.

| Metabolite | Metabolic Pathway | Precursor | Significance in Hepatocyte Studies |

| 3-Hydroxy Mefenamic Acid | Phase I Oxidation (Hydroxylation) | Mefenamic Acid | Primary intermediate in the formation of 3-Carboxy MFA. |

| This compound | Phase I Oxidation (Oxidation) | 3-Hydroxy Mefenamic Acid | A major, stable, and more polar oxidative metabolite. |

| Mefenamic Acid Acyl Glucuronide (MFA-1-β-O-G) | Phase II Conjugation (Glucuronidation) | Mefenamic Acid | A reactive metabolite studied for potential toxicity. |

| Mefenamyl-S-acyl-CoA (MFA-SCoA) | Acyl-CoA Synthetase Activation | Mefenamic Acid | A reactive thioester metabolite. |

| Mefenamyl-S-acyl-glutathione (MFA-SG) | Glutathione (B108866) Conjugation | MFA-SCoA / MFA-AMP | An adduct formed from reactive intermediates. |

In Vivo Animal Models for Metabolite Profiling

In vivo studies using animal models are essential to understand the complete metabolic fate, distribution, and excretion of a drug and its metabolites in a whole biological system. Rat models have been instrumental in profiling the metabolites of mefenamic acid.

Following administration of mefenamic acid to rats, analysis of biological fluids like bile and urine reveals the spectrum of metabolites produced and their primary routes of elimination. Research has demonstrated that while certain reactive conjugates are detected in the bile, the major metabolites found in human urine are the acyl glucuronides of MFA, 3-hydroxy-MFA, and 3-carboxy-MFA. This indicates that this compound is a significant metabolite formed in vivo and is primarily eliminated via the kidneys. The conversion to a more polar carboxylic acid facilitates this renal excretion.

The table below outlines the key findings from in vivo animal studies on mefenamic acid metabolism.

| Metabolite | Animal Model | Biological Matrix Detected | Primary Excretion Route |

| This compound | Human / Rat | Urine | Renal |

| 3-Hydroxy Mefenamic Acid | Human / Rat | Urine | Renal |

| Mefenamic Acid Acyl Glucuronide | Human / Rat | Urine | Renal |

| Mefenamyl-S-acyl-glutathione (MFA-SG) | Rat | Bile | Biliary |

Molecular Modeling and Computational Analyses of Metabolite Stability and Reactivity

Computational methods, including molecular modeling and Density Functional Theory (DFT), are powerful tools for predicting the physicochemical properties and reactivity of molecules, including drug metabolites. Such analyses have been applied to mefenamic acid and its metabolic products to understand their relative stability.

A molecular modeling analysis was conducted on mefenamic acid and its metabolites using molecular mechanics, semi-empirical (PM3), and DFT (at the B3LYP/6-31G* level) calculations. drugbank.com The study evaluated the difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which is an indicator of kinetic lability or reactivity. The results showed that mefenamic acid and its oxidative metabolites (which include 3-hydroxy-MFA and 3-carboxy-MFA) have similar LUMO-HOMO energy differences, suggesting they possess comparable kinetic lability to the parent drug. drugbank.com In contrast, the mefenamic acid acyl glucuronide (MFA-Glu) metabolite was found to be much more labile. drugbank.com

Furthermore, the study calculated that the metabolites of mefenamic acid have higher solvation energies than the parent compound. drugbank.com This higher solvation energy implies greater water solubility, which supports the in vivo findings that these metabolites, including this compound, are more readily excreted in the urine. drugbank.com

The table below summarizes the findings from the molecular modeling analysis of mefenamic acid metabolites.

| Parameter | Finding for Oxidative Metabolites (incl. 3-Carboxy MFA) | Comparison to Parent Drug (MFA) | Implication |

| LUMO-HOMO Energy Gap | Similar to parent drug. drugbank.com | - | Similar kinetic lability and reactivity to MFA. drugbank.com |

| Solvation Energy | Higher than parent drug. drugbank.com | Lower | Increased water solubility, facilitating more rapid renal excretion. drugbank.com |

Biorelevant Media and Their Influence on Metabolite Behavior

Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), are in vitro tools designed to mimic the conditions of the human gastrointestinal tract. Their primary application in pharmaceutical sciences is to study the solubility and dissolution of orally administered drugs to predict their absorption and potential food effects.

Extensive research has been conducted on the parent drug, mefenamic acid, in these media. biorelevant.com As a Biopharmaceutics Classification System (BCS) Class II drug with low solubility and high permeability, its dissolution is a critical factor for absorption, and studies in FaSSIF and other biorelevant fluids help in understanding its in vivo performance. windows.net

However, the focus of such studies is almost exclusively on the parent drug before it is absorbed into the bloodstream and metabolized. This compound is a post-absorptive metabolite formed systemically, primarily in the liver. Consequently, its behavior in media simulating the stomach or intestines is not a subject of typical preclinical investigation. A review of the available scientific literature indicates a lack of studies specifically examining the behavior, solubility, or dissolution of the this compound metabolite in biorelevant media like FaSSIF or FeSSIF.

Future Research Directions for 3 Carboxy Mefenamic Acid

Comprehensive Biological Activity Profiling of 3-Carboxy Mefenamic Acid

The biological activity of this compound has not been extensively studied. drugbank.com Mefenamic acid itself functions by inhibiting the cyclooxygenase (COX-1 and COX-2) enzymes, which prevents the synthesis of inflammatory prostaglandins. wikipedia.orgncats.io The intermediate metabolite, 3'-hydroxymethyl mefenamic acid, is considered to be only weakly active. wikipedia.org However, the pharmacological profile of the final carboxy metabolite is not well characterized.

Future research should focus on a comprehensive screening of this compound to determine its biological effects. This would involve in vitro assays to measure its inhibitory activity against COX-1 and COX-2 to understand if it contributes to the therapeutic effect or side-effect profile of the parent drug. Furthermore, broader screening against a panel of other enzymes and receptors is warranted to identify any potential off-target effects that could be clinically relevant. Understanding whether this metabolite is inert, beneficial, or detrimental is a critical first step.

Elucidating the Precise Role of this compound in Mefenamic Acid-Induced Adverse Effects

Treatment with mefenamic acid is associated with potential adverse effects, including serious gastrointestinal events like bleeding and ulceration, cardiovascular risks, hypertension, and renal injury. drugs.commims.commayoclinic.org While the free carboxylic acid group on the parent drug is often implicated in gastric irritation, the contribution of its metabolites to systemic toxicity is not well understood. asianpubs.orgderpharmachemica.com Up to 21% of a mefenamic acid dose is excreted in the urine as 3-carboxymefenamic acid, with the fecal route accounting for additional elimination of the unconjugated form. semanticscholar.orgdrugs.commims.com

Development of Specific Analytical Assays for Clinical Monitoring

A variety of analytical methods, such as high-performance liquid chromatography (HPLC), have been developed for the determination of mefenamic acid in pharmaceutical products and biological fluids. journaljpri.comresearchgate.netresearchgate.net Methods including liquid chromatography with tandem mass spectrometry (LC-MS/MS) have been used in research settings to detect and quantify metabolites like this compound during pharmacokinetic studies. semanticscholar.orgnih.gov

However, there is a need to develop and validate robust, cost-effective, and high-throughput analytical assays specifically for the routine clinical monitoring of this compound. The availability of such assays would enable clinicians to measure metabolite levels in patients, which could be correlated with observed adverse events or therapeutic response. This would be a significant step towards personalized medicine, allowing for the potential adjustment of therapy based on an individual's metabolic profile. Numerous analytical techniques have been reported for the parent drug, including spectrophotometry, capillary electrophoresis, and various chromatographic methods, which could be adapted for this purpose. nih.govbrieflands.comresearchgate.net

Design of Novel Mefenamic Acid Derivatives with Altered Metabolite Pathways

Significant research has been conducted on creating derivatives and prodrugs of mefenamic acid. ipinnovative.comsamipubco.com A primary goal of this research has been to mask the free carboxylic acid group of the parent drug to reduce direct gastrointestinal toxicity. asianpubs.orgderpharmachemica.com These efforts have included the synthesis of ester and amide derivatives. derpharmachemica.comipinnovative.com

Future drug design efforts could adopt a "metabolite-sparing" approach. This strategy would involve designing novel analogues of mefenamic acid that retain the desired anti-inflammatory and analgesic properties but are metabolized through different biochemical pathways, thereby avoiding or minimizing the formation of this compound. By modifying the molecular structure, for instance at the methyl groups targeted for oxidation, it may be possible to direct metabolism away from the CYP2C9-dependent pathway and reduce the formation of potentially harmful metabolites.

Pharmacogenomic Influences on this compound Formation and Fate

The formation of this compound is critically dependent on the cytochrome P450 enzyme CYP2C9. mhmedical.combasicmedicalkey.com The gene for CYP2C9 is known to be highly polymorphic, meaning there are common genetic variations that can lead to significant interindividual differences in enzyme activity. basicmedicalkey.commdpi.com Individuals can be classified as poor, intermediate, or extensive metabolizers based on their CYP2C9 genotype. mdpi.comnih.gov

This genetic variability has a direct impact on the metabolism of mefenamic acid. Patients who are poor metabolizers are at an increased risk of adverse events, likely due to altered concentrations of the parent drug and its metabolites. mdpi.comnih.gov A key area for future research is to precisely quantify how specific CYP2C9 variants affect the formation rate and subsequent plasma and tissue concentrations of this compound. Such pharmacogenomic studies could lead to the development of genotype-based dosing guidelines, allowing for the selection of appropriate doses to minimize the risk of toxicity associated with altered metabolic profiles.

Conclusion

Summary of Key Findings on 3-Carboxy Mefenamic Acid

This compound is a major, pharmacologically inactive terminal metabolite of mefenamic acid, formed via hepatic oxidation by the CYP2C9 enzyme. wikipedia.orgdrugbank.comdrugs.com Its formation and subsequent excretion, both in unconjugated and glucuronidated forms, are critical for the clearance of mefenamic acid from the body, with significant elimination occurring through both renal and fecal pathways. drugs.comfda.gov Its analysis, predominantly via HPLC and LC-MS, is fundamental to characterizing the full pharmacokinetic profile of mefenamic acid. nih.govresearchgate.netnih.gov

Outstanding Questions and Research Gaps

While the primary metabolic pathway is well-established, several areas warrant further investigation. The precise elimination half-life of this compound has not been definitively reported. drugs.comfda.gov Furthermore, a more detailed toxicological assessment of the metabolite, especially regarding its potential for accumulation and any associated adverse effects in patients with varying degrees of renal or hepatic impairment, would be beneficial. The full characterization of its spectral properties, particularly detailed NMR data, is also not widely available.

Broader Implications for Drug Metabolism and Safety Sciences

The study of this compound serves as a classic model in pharmacology and toxicology. It underscores the importance of evaluating drug metabolites, even if they are inactive, to understand a drug's disposition and potential for accumulation. This knowledge is critical for dose adjustments in specific populations and for designing safer drugs. The metabolic pathway of mefenamic acid highlights the central role of CYP enzymes in drug biotransformation and the significance of conjugation reactions in facilitating excretion, principles that are broadly applicable across the field of drug development and safety assessment.

Q & A

Q. What are the primary metabolic pathways of 3-Carboxy Mefenamic Acid, and how can researchers validate these pathways in vitro?

- Methodological Answer : this compound is a secondary metabolite of mefenamic acid, formed via CYP2C9-mediated oxidation of 3-hydroxymethyl mefenamic acid . To validate this pathway, researchers can use in vitro liver microsomal assays supplemented with NADPH. Detection and quantification of metabolites require high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), with validation parameters (e.g., linearity, precision) adhering to ICH guidelines. Stable isotope-labeled internal standards improve accuracy in complex matrices .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is commonly used for routine quantification . For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in negative ion mode provides lower detection limits (e.g., 0.1 ng/mL). Method validation should include recovery studies (spiked plasma/urine samples) and stability assessments under varying pH and temperature conditions .

Q. How do thermal and oxidative conditions affect the stability of this compound in pharmaceutical formulations?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with forced degradation (80°C for 1 week or 3% H2O2 for 24 hours) are critical. Quantify degradation products using validated HPLC methods. Gibbs free energy calculations (ΔG > 0) confirm non-spontaneous thermal degradation, but formulation additives (e.g., antioxidants like BHT) may mitigate oxidation .

Q. What pharmacological targets are associated with this compound?

- Methodological Answer : While this compound is primarily a metabolite, its parent compound (mefenamic acid) modulates ion channels (e.g., TRPM3 blockade , IKs activation ). Target validation involves patch-clamp electrophysiology in transfected HEK293 cells, dose-response curves (EC50/IC50), and inhibitor studies (e.g., HMR1556 for IKs ).

Advanced Research Questions

Q. How can advanced mass spectrometry techniques distinguish this compound from its phase I/II metabolites in complex samples?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with quadrupole-time-of-flight (Q-TOF) analyzers enables precise differentiation via exact mass (m/z 271.0845 for this compound). MS/MS fragmentation patterns (e.g., loss of CO2 at m/z 227.1) and isotopic labeling (e.g., <sup>13</sup>C) further confirm metabolite identity. Data-independent acquisition (DIA) workflows improve coverage in untargeted metabolomics .

Q. What methodologies enhance the solubility of this compound via co-amorphous systems?

- Methodological Answer : Co-milling with sodium taurocholate (NaTC) at 1:1 molar ratio produces a co-amorphous system. Characterize using differential scanning calorimetry (DSC) to confirm loss of crystallinity and powder X-ray diffraction (PXRD). Dissolution testing in simulated gastric fluid (pH 1.2) shows instantaneous release (>95% in 10 minutes) compared to crystalline forms .

Q. How can transgenic mouse models assess this compound’s efficacy in Alzheimer’s disease?

- Methodological Answer : Use APP/PS1 mice (modeling amyloid pathology) or NLRP3-knockout models. Administer this compound (10–50 mg/kg, oral) for 4–8 weeks. Assess cognitive improvement via Morris water maze and novel object recognition tests. Post-mortem brain analysis includes immunohistochemistry for NLRP3 inflammasome markers (e.g., caspase-1, IL-1β) .

Q. What experimental designs optimize the Fenton process for degrading this compound in wastewater?

- Methodological Answer : Central composite design (CCD) with three variables: H2O2 (0.1–1 mM), Fe<sup>2+</sup> (0.05–0.5 mM), and pH (3–7). Response surface methodology (RSM) identifies optimal conditions (e.g., pH 3.5, 0.8 mM H2O2>, 0.3 mM Fe<sup>2+</sup>). Monitor degradation kinetics via HPLC-UV and quantify hydroxyl radicals using terephthalic acid probes .

Q. How do researchers evaluate drug-drug interactions between this compound and antiplatelet agents?

- Methodological Answer : Conduct in vitro platelet aggregation assays using human platelet-rich plasma (PRP). Pre-incubate PRP with this compound (10–100 µM) and measure inhibition of arachidonic acid-induced aggregation. Validate with LC-MS quantification of thromboxane B2 (TXB2) levels. In vivo, use pharmacokinetic studies in rats to assess CYP2C9-mediated interactions with aspirin .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metabolic half-lives of this compound?

- Methodological Answer :

Discrepancies may arise from interspecies variability (e.g., human vs. rodent CYP2C9 activity) or assay conditions (e.g., microsomal protein concentration). Replicate studies using standardized protocols (e.g., 1 mg/mL microsomal protein, 37°C incubation). Compare in vitro half-life (t1/2) with in vivo urinary excretion data (e.g., 50% excretion in 24 hours in humans ). Use pooled human liver microsomes to minimize donor-specific variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.